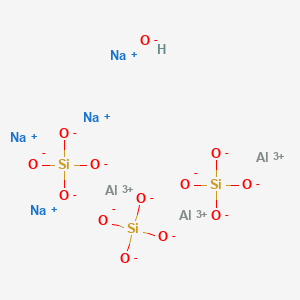
Direct Red 89
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Red 89 is a synthetic azo dye widely used in various industries, particularly in textile dyeing. It is known for its vibrant red color and is commonly used to dye natural and synthetic fibers. The compound is also utilized in biological staining and other scientific applications due to its distinct color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Direct Red 89 is synthesized through a diazotization reaction followed by coupling with a suitable aromatic amine. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with another aromatic compound, usually containing hydroxyl or amino groups, to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Direct Red 89 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pH, and reactant concentrations.
Types of Reactions:
Oxidation: Direct Red 89 can undergo oxidative degradation, particularly in the presence of strong oxidizing agents.
Reduction: The azo bonds in Direct Red 89 can be reduced to form corresponding amines.
Substitution: The aromatic rings in Direct Red 89 can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reduction: Sodium dithionite or other reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Degraded products such as carboxylic acids and smaller aromatic compounds.
Reduction: Aromatic amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of Direct Red 89.
Scientific Research Applications
Direct Red 89 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in textile dyeing, paper manufacturing, and as a colorant in various products.
Mechanism of Action
The mechanism of action of Direct Red 89 primarily involves its ability to bind to specific molecular targets through electrostatic and hydrophobic interactions. In biological staining, it binds to cellular components, allowing for visualization under a microscope. The dye’s azo bonds and aromatic rings play a crucial role in its binding affinity and color properties.
Comparison with Similar Compounds
- Direct Red 80
- Reactive Green 12
- Congo Red
Comparison: Direct Red 89 is unique due to its specific molecular structure, which imparts distinct color properties and binding affinities. Compared to Direct Red 80, Direct Red 89 has a different substitution pattern on the aromatic rings, leading to variations in color and reactivity. Reactive Green 12 and Congo Red, while also azo dyes, have different chromophores and functional groups, resulting in different applications and chemical behaviors.
Direct Red 89 stands out for its versatility and effectiveness in various applications, making it a valuable compound in both industrial and scientific contexts.
Properties
CAS No. |
12217-67-3 |
|---|---|
Molecular Formula |
Dy2O12W3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



